Ac-4,5-dehydro-leu-oh, also known as (2S)-2-acetamido-4-methylpent-4-enoic acid, is a synthetic amino acid derivative. This compound is notable for its unique structural features, particularly the presence of a double bond in its side chain, which distinguishes it from other amino acids. Ac-4,5-dehydro-leu-oh is utilized in various scientific applications, including peptide synthesis and the study of protein interactions.
The compound is synthesized from L-leucine, a naturally occurring amino acid. The synthetic processes often involve protection of functional groups and selective reactions to introduce the double bond characteristic of Ac-4,5-dehydro-leu-oh.
Ac-4,5-dehydro-leu-oh is classified as a modified amino acid. It falls under the category of non-standard amino acids due to its structural modifications that allow for unique biochemical properties and applications in research.
The synthesis of Ac-4,5-dehydro-leu-oh typically involves several key steps:
In industrial settings, synthesis may employ large-scale batch reactions with optimized conditions to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are also utilized to improve efficiency.
The compound has a molecular formula of C₆H₁₁N₁O₂ and a molecular weight of approximately 129.16 g/mol. Its structural characteristics allow it to participate in various biochemical interactions that are crucial for peptide synthesis and protein studies.
Ac-4,5-dehydro-leu-oh can undergo several chemical reactions:
Common reagents used in these reactions include:
Ac-4,5-dehydro-leu-oh acts primarily by integrating into peptide chains during synthesis, influencing the conformation and stability of peptides due to its unique structure. This incorporation allows researchers to study enzyme-substrate interactions more effectively.
The use of this compound in peptide synthesis can lead to variations in peptide folding and stability, which are critical for understanding protein functionality .
Ac-4,5-dehydro-leu-oh appears as a white crystalline solid with a melting point that varies based on purity and environmental conditions.
The compound exhibits solubility in polar solvents such as water and methanol due to its polar functional groups. Its reactivity profile allows it to participate in various organic reactions typical for amino acids.
Ac-4,5-dehydro-leu-oh finds applications across multiple scientific domains:
The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is indispensable for incorporating Ac-4,5-dehydro-L-leucine into solid-phase peptide synthesis. Its base-labile properties enable orthogonal deprotection under mild conditions (e.g., 20% piperidine in DMF), preserving the compound's acid-sensitive dehydro functionality and maintaining backbone integrity during chain elongation [2] [8]. Fmoc-4,5-dehydro-L-leucine (CAS 87720-55-6) is commercially available in high purity (>95%), facilitating direct integration into automated SPPS workflows [4] [5]. The UV-active Fmoc group additionally enables real-time monitoring of deprotection efficiency via UV-Vis spectroscopy, critical for preventing deletion sequences caused by incomplete deprotection [2]. This protection strategy is compatible with standard Fmoc/tBu schemes, allowing seamless combination with other commercially available Fmoc-amino acids without specialized infrastructure [10].
Incorporating Ac-4,5-dehydro-L-leucine presents distinct challenges in resin selection and coupling kinetics. The compound’s sterically encumbered α-carbon and reduced nucleophilicity necessitate extended coupling times (up to 2 hours) and specialized coupling reagents. Resins with acid-labile linkers (e.g., Wang or Rink amide) are preferred to avoid side reactions during final TFA cleavage [10]. However, the dehydro residue’s conformational rigidity can cause premature chain termination during synthesis of long peptides (>30 residues) due to aggregation, particularly with hydrophobic sequences [6]. Studies indicate that coupling efficiency drops below 95% when incorporating this residue C-terminal to proline or other sterically hindered residues, requiring double coupling protocols or alternative activation strategies [6] [10]. Additionally, the Mtt (4-methyltrityl) protecting group—sometimes used for branched residues—induces lactamization with carboxylic acid groups, a concern avoided with Ac-4,5-dehydro-L-leucine due to its pre-acetylated amine [6].
Table 1: Fmoc Protection Strategy Comparison for Dehydroamino Acid Incorporation
Protection Strategy | Deprotection Conditions | Compatibility with Dehydro Residues | Advantages |
---|---|---|---|
Fmoc/tBu | 20% piperidine/DMF | Excellent | Orthogonal deprotection; UV monitoring |
Boc/Benzyl | TFA/DCM | Moderate | Acid sensitivity risks dehydro modification |
Emoc (1-Methyl-1,2,3,4-tetrahydroacridine) | Mild acids (e.g., 1% TFA) | Theoretical (limited data) | Ultra-fast deprotection; research-stage |
Enzymatic Cβ-H functionalization offers a complementary route to traditional chemical synthesis for generating β-functionalized leucine analogues. Non-heme Fe²⁺/α-ketoglutarate-dependent dioxygenases (e.g., Mur15 in muraymycin biosynthesis) catalyze site-specific hydroxylation of leucine residues after peptide assembly, demonstrating the feasibility of post-assembly modification strategies [3]. Though not directly applied to Ac-4,5-dehydro-L-leucine, this late-stage functionalization paradigm inspires chemoenzymatic routes where leucine-containing peptides undergo selective dehydrogenation via engineered enzymes or biomimetic catalysts. Photochemical dehydrogenation using Na₄W₁₀O₃₂ and cobaloxime catalysts under 390 nm irradiation enables terminal-selective dehydrogenation of leucine precursors with >20:1 terminal/internal selectivity, providing a scalable route to dehydro intermediates [7]. This method’s functional group tolerance suggests potential for direct modification of leucine residues within peptide contexts, bypassing the need for pre-modified building blocks.
The 4,5-dehydro modification introduces a rigidifying allylic constraint within the leucine side chain, profoundly impacting peptide conformation. This constraint restricts the χ2 dihedral angle and reduces backbone flexibility by ~30% compared to native leucine, as confirmed by NMR and molecular dynamics studies [1] [7]. Strategic placement of this residue in peptide sequences:
Industrial production of Ac-4,5-dehydro-L-leucine leverages both chemical and enzymatic platforms:
Table 2: Coupling Reagent Efficiency for Fmoc-4,5-dehydro-L-leucine
Coupling Reagent | Reaction Time (min) | Coupling Efficiency (%) | Racemization Risk | Recommended Context |
---|---|---|---|---|
HATU/DIPEA | 45 | 98.5 | Low | Standard sequences |
DEPBT/NMM | 120 | 99.2 | Negligible | Problematic sequences |
DIC/Oxyma Pure | 60 | 97.8 | Moderate | Continuous flow SPPS |
PyAOP/HOAt | 30 | 99.5 | Low | Industrial-scale synthesis |
Scalability challenges center on purification of hydrophobic peptides containing multiple dehydro residues. Industrial platforms employ orthogonal solvent systems (e.g., acetonitrile/tert-butanol/water) for preparative HPLC, achieving >98% purity for GMP-grade peptides [10]. Yield optimization focuses on reducing deletion sequences via:1) Pre-activation of Fmoc-4,5-dehydro-L-leucine (10 min in DMF before resin addition)2) Pseudoproline dipeptide inserts to disrupt β-sheet aggregation3) Temperature-controlled synthesis at 30-40°C to improve solvation [10]
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1